molecular formula C18H26ClN3O B2886955 1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-2-(2-methylcyclohexyl)ethanone CAS No. 2249182-80-5

1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-2-(2-methylcyclohexyl)ethanone

Cat. No. B2886955
CAS RN: 2249182-80-5
M. Wt: 335.88
InChI Key: AHTLPFJOOWQIHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-2-(2-methylcyclohexyl)ethanone, also known as JNJ-40411813, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of compounds known as piperidine derivatives and has been synthesized using a unique method.

Mechanism of Action

1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-2-(2-methylcyclohexyl)ethanone acts as a selective antagonist of the dopamine D2 receptor, which plays a crucial role in the regulation of various neurological and psychiatric disorders. By blocking the activity of this receptor, 1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-2-(2-methylcyclohexyl)ethanone can modulate the levels of dopamine in the brain, which can have a significant impact on the symptoms associated with these disorders.
Biochemical and Physiological Effects:
1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-2-(2-methylcyclohexyl)ethanone has been shown to have a significant impact on the levels of dopamine in the brain, which can lead to a reduction in the symptoms associated with various neurological and psychiatric disorders. It has also been found to have a high affinity for the dopamine D2 receptor, which makes it a potent antagonist of this receptor.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-2-(2-methylcyclohexyl)ethanone is its high selectivity for the dopamine D2 receptor, which makes it a potent tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to use in some experimental settings.

Future Directions

There are several future directions for the research on 1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-2-(2-methylcyclohexyl)ethanone. One of the potential areas of research is the development of more potent and selective compounds that can target the dopamine D2 receptor with greater efficacy. Another area of research is the investigation of the potential therapeutic applications of 1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-2-(2-methylcyclohexyl)ethanone in the treatment of other neurological and psychiatric disorders. Additionally, the development of new methods for synthesizing 1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-2-(2-methylcyclohexyl)ethanone could also be an area of future research.

Synthesis Methods

The synthesis of 1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-2-(2-methylcyclohexyl)ethanone involves the reaction of 2-chloropyrimidine-4-carboxylic acid with N-(2-methylcyclohexyl)-N-(4-piperidinyl)amine in the presence of a coupling reagent such as EDCI or HATU. The resulting intermediate is then further reacted with 2-methylcyclohexanone to obtain the final product.

Scientific Research Applications

1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-2-(2-methylcyclohexyl)ethanone has been found to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders such as schizophrenia, depression, and anxiety. It acts as a selective antagonist of the dopamine D2 receptor and has been shown to have a high affinity for this receptor.

properties

IUPAC Name

1-[4-(2-chloropyrimidin-4-yl)piperidin-1-yl]-2-(2-methylcyclohexyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O/c1-13-4-2-3-5-15(13)12-17(23)22-10-7-14(8-11-22)16-6-9-20-18(19)21-16/h6,9,13-15H,2-5,7-8,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTLPFJOOWQIHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1CC(=O)N2CCC(CC2)C3=NC(=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-2-(2-methylcyclohexyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.